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Compound of Interest

Compound Name: 5-Fluoroindole-3-carboxaldehyde

CAS No.: 2338-71-8

Cat. No.: B1331208

Get Quote

Executive Summary: The Fluorine Advantage
5-Fluoroindole-3-carboxaldehyde (5-FICA) represents a critical pharmacophore in modern

medicinal chemistry.[1] Its value is derived from the synergistic combination of the indole

scaffold—a "privileged structure" in drug discovery—and the C5-fluorine substitution.[1]

The fluorine atom is not merely a substituent; it is a metabolic modulator.[1] By blocking the

metabolically susceptible C5 position (a common site for cytochrome P450 oxidation in

unsubstituted indoles), 5-FICA derivatives often exhibit extended half-lives (t1/2) and altered

lipophilicity (logP). Furthermore, the C3-aldehyde functionality serves as a highly reactive

"chemical handle," enabling rapid diversification into Schiff bases, chalcones, and vinyl-indoles

essential for kinase inhibitor libraries.

This guide provides a rigorous technical analysis of 5-FICA, detailing its synthesis via the

Vilsmeier-Haack reaction, its application in designing Sunitinib-like kinase inhibitors, and the

analytical metrics required for validation.[1]
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Chemical Profile & Physiochemical Properties[2][3]
[4][5][6][7][8][9][10]
Table 1: Technical Specifications of 5-Fluoroindole-3-carboxaldehyde

Property Specification Experimental Notes

Molecular Formula C₉H₆FNO

Molecular Weight 163.15 g/mol

Appearance
Off-white to pale yellow/orange

solid

Color darkens upon

oxidation/light exposure.[1]

Melting Point 170 – 172 °C
Sharp melting point indicates

high purity (>98%).[1]

Solubility
DMSO, DMF, Hot Ethanol,

Methanol

Poorly soluble in water and

cold non-polar solvents

(Hexane).

Storage
2-8°C, Inert Atmosphere

(Ar/N₂)

Aldehyde is susceptible to air

oxidation to the carboxylic

acid.

pKa ~16 (Indole NH)
Requires strong bases (e.g.,

NaH, KOH) for N-alkylation.

Core Synthesis: The Vilsmeier-Haack Protocol
The industrial standard for synthesizing 5-FICA is the Vilsmeier-Haack formylation.[1] This

electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher

regioselectivity for the C3 position and milder conditions.[1]

Mechanistic Logic
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃)

to form the electrophilic "Vilsmeier Reagent" (chloroiminium ion).[1]

Electrophilic Attack: The electron-rich indole ring (specifically C3) attacks the iminium ion.[1]
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Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to release the

aldehyde.[1]

Validated Experimental Protocol
Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

5-Fluoroindole (1.0 eq)

Phosphorus Oxychloride (POCl₃) (1.2 eq)

DMF (anhydrous, 5-10 volumes)

Sodium Hydroxide (NaOH) or Sodium Acetate (aq)

Step-by-Step Workflow:

Preparation: Charge a flame-dried reaction vessel with anhydrous DMF. Cool to 0–5°C using

an ice/salt bath.[1]

Activation: Add POCl₃ dropwise over 30 minutes. Critical: Maintain temperature <10°C to

prevent thermal decomposition of the Vilsmeier reagent.[1] Stir for 30 minutes.

Addition: Dissolve 5-fluoroindole in minimal DMF and add dropwise to the pre-formed

reagent. The solution will typically turn yellow/orange.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. If

conversion is incomplete (check TLC), heat to 40°C for 1 hour.

Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate

iminium salt is water-soluble.[1]

Basification: Slowly add 4N NaOH or saturated Sodium Acetate with vigorous stirring until pH

9–10 is reached. Observation: The product will precipitate as a solid during this step.[1]
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Isolation: Filter the precipitate, wash copiously with water (to remove DMF/salts), and

recrystallize from ethanol/water.

Process Visualization

Reagents:
DMF + POCl3

Vilsmeier Reagent
(Chloroiminium Ion)

Activation Substrate Addition:
5-Fluoroindole

(0-5°C)

Electrophile Ready Iminium Intermediate
(C3-substituted)
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carboxaldehyde

Precipitation
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Figure 1: Vilsmeier-Haack synthetic pathway for the regioselective formylation of 5-fluoroindole.

Strategic Applications in Drug Design
Kinase Inhibitor Scaffolds (Sunitinib Analogs)
While Sunitinib (Sutent®) is synthesized via 5-fluorooxindole, 5-FICA serves as a crucial

starting material for "next-generation" kinase inhibitors that retain the indole aromaticity.[1]

Mechanism: The C3-aldehyde undergoes Knoevenagel condensation with active methylene

compounds (e.g., thiazolidinediones, oxindoles) to form vinyl-indoles.[1]

Biological Target: These derivatives target the ATP-binding pocket of Tyrosine Kinases

(VEGFR, PDGFR), where the C5-fluorine forms halogen bonds or metabolic blocks within

the hydrophobic pocket.

Schiff Base Libraries (Antimicrobial & Anticancer)
The aldehyde group is an ideal "click" point for generating diversity libraries.[1]

Reaction: Condensation with primary amines, hydrazines, or thiosemicarbazides.[1]

Utility: 5-FICA-derived Schiff bases have demonstrated potent activity against

Mycobacterium tuberculosis and various cancer cell lines (MCF-7).[1] The C=N linker serves

as a bioisostere for the peptide bond, improving stability.

Quorum Sensing Inhibition
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Recent research highlights 5-FICA as an inhibitor of bacterial quorum sensing in Pseudomonas

aeruginosa.[1] Unlike antibiotics that kill bacteria (selecting for resistance), 5-FICA disrupts

bacterial communication, reducing virulence factor production without imposing survival

pressure.[1]

Reactivity Flowchart
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Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle for medicinal

chemistry applications.[1]

Analytical Characterization (QC)
To ensure the integrity of the starting material before initiating synthesis, the following analytical

signals must be verified.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

δ 9.92 ppm (s, 1H): The aldehyde proton (-CHO). This is the most diagnostic peak.[1] If this

is a multiplet or shifted, oxidation to acid may have occurred.[1]

δ 12.27 ppm (br s, 1H): Indole -NH.[1] Broad due to exchangeable nature.[1]

δ 8.44 ppm (s, 1H): C2-H proton.[1][2] Deshielded by the adjacent aldehyde.[1]
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δ 7.0 – 8.0 ppm: Aromatic protons showing distinct splitting due to ¹⁹F coupling (typically J

values of 4–9 Hz).[1]

2. Infrared Spectroscopy (FT-IR):

1630–1650 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).[1]

3100–3250 cm⁻¹: N-H stretching (broad).[1]

3. Mass Spectrometry (ESI-MS):

m/z 164.1 [M+H]⁺: Positive mode.[1]

m/z 162.1 [M-H]⁻: Negative mode (often more sensitive for indoles).[1]

Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

Stability: The aldehyde is prone to auto-oxidation.[1] Store under nitrogen or argon.[1] If the

solid turns from white/yellow to brown, recrystallize (Ethanol/Water) to remove carboxylic

acid impurities.

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during

synthesis, particularly when handling POCl₃ (releases HCl gas upon hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. rsc.org [rsc.org]

3. youtube.com [youtube.com]

4. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Strategic Utilization of 5-Fluoroindole-3-
carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331208/docs#strategic-utilization-of-5-fluoroindole-
3-carboxaldehyde]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.benchchem.com/product/b1331208?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.youtube.com/watch?v=KjElj-sytGI
https://m.youtube.com/watch?v=iFa3Geaf9lU
https://www.benchchem.com/product/b1331208/docs#strategic-utilization-of-5-fluoroindole-3-carboxaldehyde
https://www.benchchem.com/product/b1331208/docs#strategic-utilization-of-5-fluoroindole-3-carboxaldehyde
https://www.benchchem.com/product/b1331208/docs#strategic-utilization-of-5-fluoroindole-3-carboxaldehyde
https://www.benchchem.com/product/b1331208/docs#strategic-utilization-of-5-fluoroindole-3-carboxaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331208?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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